molecular formula C23H25Cl2N3O2 B194390 Dehydroaripiprazole CAS No. 129722-25-4

Dehydroaripiprazole

Cat. No. B194390
M. Wt: 446.4 g/mol
InChI Key: CDONPRYEWWPREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydroaripiprazole is the primary active metabolite of Aripiprazole, an atypical antipsychotic . It is used in the treatment of a wide variety of mood and psychotic disorders, such as schizophrenia, bipolar I, major depressive disorder, irritability associated with autism, and Tourette’s syndrome .


Synthesis Analysis

Aripiprazole is mainly metabolized by human cytochrome P450 (CYP) isozymes CYP3A4 and CYP2D6 to Dehydroaripiprazole and several other metabolites . In turn, Dehydroaripiprazole is metabolized only by CYP3A4 and CYP2D6 into several components, and the derived metabolites are excreted in urine or feces .


Molecular Structure Analysis

The molecular formula of Dehydroaripiprazole is C23H25Cl2N3O2 . The average mass is 446.370 Da and the monoisotopic mass is 445.132385 Da .


Chemical Reactions Analysis

Aripiprazole and its primary active metabolite, Dehydroaripiprazole, have been shown to induce mitochondrial toxicity, causing robust declines in cellular ATP and viability . They directly inhibit respiratory complex I through its ubiquinone-binding channel .


Physical And Chemical Properties Analysis

The density of Dehydroaripiprazole is 1.3±0.1 g/cm3. Its boiling point is 654.4±55.0 °C at 760 mmHg. The vapour pressure is 0.0±2.0 mmHg at 25°C. The enthalpy of vaporization is 96.4±3.0 kJ/mol. The flash point is 349.6±31.5 °C .

Scientific Research Applications

  • Clinical Responses in Schizophrenia Treatment : Dehydroaripiprazole's plasma concentrations are significantly higher in responders to schizophrenia treatment compared to nonresponders. This suggests that monitoring its levels could be useful in clinical practice for improving treatment responses (Lin, Chen, & Liu, 2011).

  • Pharmacokinetic Studies : A study developed and validated a gas chromatography-mass spectrometry method for detecting dehydroaripiprazole in plasma, highlighting its importance in pharmacokinetic analyses in psychiatric patients (Huang et al., 2007).

  • Impact of Comedication : The serum concentrations of dehydroaripiprazole can be influenced by comedication, which affects its metabolism through cytochrome P450 enzymes. This interaction has implications for aripiprazole dosing in psychiatric patients (Waade et al., 2009).

  • Pharmacokinetic Variability : There's a wide pharmacokinetic variability in the serum concentrations of dehydroaripiprazole among psychiatric patients, indicating a need for personalized dosing strategies (Molden, Lunde, Lunder, & Refsum, 2006).

  • Population Pharmacokinetic Modelling : A population pharmacokinetic model for aripiprazole and dehydroaripiprazole has been developed, which also identifies how genetic polymorphisms in CYP450 enzymes contribute to pharmacokinetic variability (Kim et al., 2008).

  • Effects on Drug Efflux Transporters : Aripiprazole and dehydroaripiprazole have been shown to inhibit the activities of drug efflux transporters like MDR1 and BCRP, which are expressed in the intestine and at the blood-brain barrier. This might influence drug-drug interactions and the drug’s absorption and brain penetration (Nagasaka et al., 2012).

  • Impact of CYP2D6 Genotype : The CYP2D6 genotype significantly affects serum concentrations of aripiprazole and dehydroaripiprazole, indicating that genetic factors play a crucial role in their metabolism (Hendset et al., 2007).

properties

IUPAC Name

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-9,16H,1-2,10-15H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDONPRYEWWPREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70156225
Record name Dehydroaripiprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydroaripiprazole

CAS RN

129722-25-4
Record name Dehydroaripiprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129722254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydroaripiprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129722-25-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEHYDROARIPIPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S514OZH3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Aripiprazole (Formula VIA; 15 g, 0.03 mol) was dissolved in anhydrous tetrahydrofuran (360 mL). Trifluoroacetic acid (12 mL, 0.16 mol) was added to the clear solution. 1,2-Dichloro-4,5-dicyano quinone (24.3 g, 0.11 mol) was added and the mixture was stirred at room temperature under nitrogen atmosphere. The reaction was stirred for 40 minutes and TLC showed no starting material remaining Water (1.5 L) was added then reaction mixture basified with 50% aq NaOH until pH 12. The reaction mixture was extracted with dichloromethane (3×1 L) and the combined organics were dried (MgSO4) to give the crude product. This was purified by column chromatography on silica eluting with dichloromethane to 10% methanol/dichloromethane. The product was further purified by recrystallisation from 2-propanol to give the desired product (13.7 g, 92%) as an off white solid. 1H-NMR (400 MHz, CDCl3) δ 12.33 (1H, br s), 7.72 (1H, d), 7.42 (1H, d), 7.16-7.11 (2H, m), 6.98-6.93 (1H, dd), 6.83-6.79 (2H, m), 6.53 (1H, d), 4.10 (2H, t), 3.09 (4H, br s), 2.67 (4H, br s), 2.52 (2H, t), 1.93-1.70 (4H, m). LCMS (acidic method) [M+H]+ 446.02, rt 14.246 min.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1,2-Dichloro-4,5-dicyano quinone
Quantity
24.3 g
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dehydroaripiprazole
Reactant of Route 2
Reactant of Route 2
Dehydroaripiprazole
Reactant of Route 3
Dehydroaripiprazole
Reactant of Route 4
Dehydroaripiprazole
Reactant of Route 5
Dehydroaripiprazole
Reactant of Route 6
Reactant of Route 6
Dehydroaripiprazole

Citations

For This Compound
858
Citations
KM Kirschbaum, MJ Müller, J Malevani… - The World Journal of …, 2008 - Taylor & Francis
… metabolite dehydroaripiprazole. In this study, aripiprazole and dehydroaripiprazole serum … Mean concentrations of the active metabolite dehydroaripiprazole amounted to 40% of the …
Number of citations: 126 www.tandfonline.com
SK Lin, CK Chen, YL Liu - Journal of clinical psychopharmacology, 2011 - journals.lww.com
… its active metabolite dehydroaripiprazole and their clinical … of aripiprazole and dehydroaripiprazole. Patients with a … higher plasma concentration of dehydroaripiprazole …
Number of citations: 30 journals.lww.com
E Molden, H Lunde, N Lunder… - Therapeutic drug …, 2006 - journals.lww.com
… + dehydroaripiprazole. In … dehydroaripiprazole is 25% to 30% less than aripiprazole, suggesting that variability of aripiprazole is partly determined by metabolism to dehydroaripiprazole…
Number of citations: 99 journals.lww.com
HC Huang, CH Liu, TH Lan, TM Hu, HJ Chiu… - … of Chromatography B, 2007 - Elsevier
Aripiprazole is a novel antipsychotic drug for the treatment of schizophrenia and schizoaffective disorders. In this study, a new method using gas chromatography–mass spectrometry (…
Number of citations: 65 www.sciencedirect.com
CJ Bachmann, A Rieger-Gies… - Therapeutic drug …, 2008 - journals.lww.com
… ) of aripiprazole and its metabolite dehydroaripiprazole were assessed using high-performance … The mean dehydroaripiprazole serum concentration was 51.6±22.3 ng/mL (range, 30.0-…
Number of citations: 57 journals.lww.com
RB Waade, H Christensen, I Rudberg… - Therapeutic drug …, 2009 - journals.lww.com
… in the subsequent metabolism of dehydroaripiprazole. Involvement of metabolic pathways of … and dehydroaripiprazole were monitored in the present study, as dehydroaripiprazole has …
Number of citations: 88 journals.lww.com
JR Kim, HB Seo, JY Cho, DH Kang… - British journal of …, 2008 - Wiley Online Library
… dehydroaripiprazole in the corresponding central compartment, respectively. Since the molecular weight of dehydroaripiprazole … Since the amount of dehydroaripiprazole converted from …
Number of citations: 55 bpspubs.onlinelibrary.wiley.com
Y Nagasaka, K Oda, T Iwatsubo… - … & drug disposition, 2012 - Wiley Online Library
… Aripiprazole and dehydroaripiprazole also had inhibition … concentrations of aripiprazole and dehydroaripiprazole to their IC 50 … In contrast, aripiprazole and dehydroaripiprazole showed …
Number of citations: 30 onlinelibrary.wiley.com
T Suzuki, K Mihara, A Nakamura, G Nagai… - Therapeutic drug …, 2011 - journals.lww.com
The CYP2D6* 10 (* 10) allele that causes decreased CYP2D6 activity is present in Asians with a high frequency of approximately 50%. We studied the effects of the* 10 allele on the …
Number of citations: 74 journals.lww.com
G Nagai, K Mihara, A Nakamura… - Therapeutic Drug …, 2017 - ingentaconnect.com
… Dehydroaripiprazole is further hydroxylated and N-… Dehydroaripiprazole has similar pharmacological properties to the … Both aripiprazole and dehydroaripiprazole are substrates of P-…
Number of citations: 6 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.